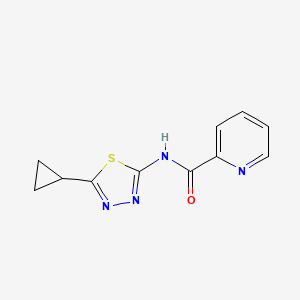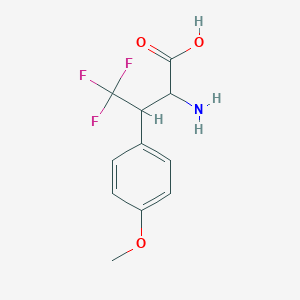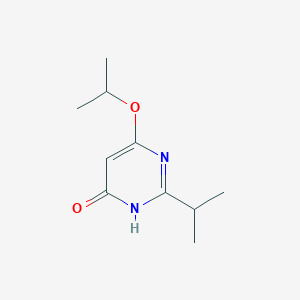
4,6-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C11H6Cl2F3N3O It is known for its unique structural features, which include a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a trifluoromethoxyphenyl group at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dichloropyrimidine and 4-(trifluoromethoxy)aniline.
Coupling Reaction: The key step involves a coupling reaction between 4,6-dichloropyrimidine and 4-(trifluoromethoxy)aniline.
Reaction Conditions: The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) at elevated temperatures (e.g., 100°C) to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine can yield a corresponding aminopyrimidine derivative .
Aplicaciones Científicas De Investigación
4,6-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential lead compound for the development of new drugs, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
4,6-Diphenylpyrimidin-2-amine: This compound shares a similar pyrimidine core but lacks the chlorine and trifluoromethoxy substituents.
4,6-Dichloro-2-aminopyrimidine: This compound has chlorine atoms at positions 4 and 6 but lacks the trifluoromethoxyphenyl group.
Uniqueness
4,6-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine is unique due to the presence of both chlorine and trifluoromethoxy substituents, which contribute to its distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C11H6Cl2F3N3O |
|---|---|
Peso molecular |
324.08 g/mol |
Nombre IUPAC |
4,6-dichloro-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C11H6Cl2F3N3O/c12-8-7(9(13)19-10(17)18-8)5-1-3-6(4-2-5)20-11(14,15)16/h1-4H,(H2,17,18,19) |
Clave InChI |
CJXMGWRWGHJYMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(N=C(N=C2Cl)N)Cl)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















